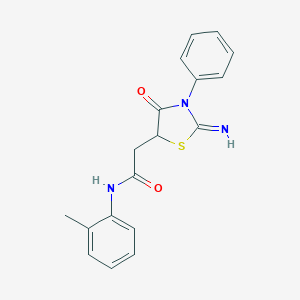
2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide, also known as 'Thioflavin T' or 'ThT', is a fluorescent dye that is widely used in scientific research for its ability to bind to amyloid fibrils. Amyloid fibrils are abnormal protein aggregates that are associated with several neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease. ThT is a valuable tool for the detection and quantification of amyloid fibrils in vitro and in vivo.
作用機序
ThT binds to amyloid fibrils through its thiazole ring, which interacts with the β-sheet structure of the fibrils. This interaction causes a shift in the fluorescence spectrum of ThT, resulting in an increase in fluorescence intensity. The binding of ThT to amyloid fibrils is reversible, making it a valuable tool for kinetic studies of fibril formation and dissociation.
Biochemical and Physiological Effects:
ThT is a non-toxic dye that does not interfere with the structure or function of amyloid fibrils. It has no known biochemical or physiological effects on cells or tissues.
実験室実験の利点と制限
ThT has several advantages for lab experiments, including its high sensitivity and specificity for amyloid fibrils, its ease of use, and its compatibility with a variety of experimental conditions. However, ThT also has some limitations, including its potential for non-specific binding to other proteins and its limited ability to detect fibrils with non-β-sheet structures.
将来の方向性
There are several future directions for research involving ThT, including the development of new ThT derivatives with improved binding properties, the application of ThT in vivo for the detection and quantification of amyloid fibrils, and the use of ThT in the development of new therapeutics for neurodegenerative diseases. Additionally, ThT may have potential applications in the detection and quantification of other protein aggregates, such as prions and tau filaments.
合成法
ThT can be synthesized by a multi-step process involving the condensation of thiosemicarbazide and benzaldehyde, followed by cyclization with 2-bromoacetyl bromide and N-methylaniline. The resulting product is purified by recrystallization and characterized by various spectroscopic techniques.
科学的研究の応用
ThT is widely used in scientific research for the detection and quantification of amyloid fibrils. It is used in a variety of techniques, including fluorescence spectroscopy, fluorescence microscopy, and electron microscopy. ThT is also used in the development and screening of potential therapeutics for neurodegenerative diseases.
特性
分子式 |
C18H17N3O2S |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
2-(2-imino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C18H17N3O2S/c1-12-7-5-6-10-14(12)20-16(22)11-15-17(23)21(18(19)24-15)13-8-3-2-4-9-13/h2-10,15,19H,11H2,1H3,(H,20,22) |
InChIキー |
RFZOWCZASVRUGJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CC2C(=O)N(C(=N)S2)C3=CC=CC=C3 |
正規SMILES |
CC1=CC=CC=C1NC(=O)CC2C(=O)N(C(=N)S2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl 3-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228288.png)

![N-(4-methylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B228293.png)

![N-(2,4-dimethylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B228298.png)
![5-[Methyl(4-methylphenyl)amino]-3-(4-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B228301.png)
![5-[4-(benzyloxy)-3-methoxyphenyl]-2,4-dihydroxy-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B228304.png)
![N-[4-acetyl-5-(4-fluorophenyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228316.png)

![N-[4-acetyl-5-(6-nitro-1,3-benzodioxol-5-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228321.png)
![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide](/img/structure/B228324.png)
![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]pyridine-4-carboxamide](/img/structure/B228325.png)